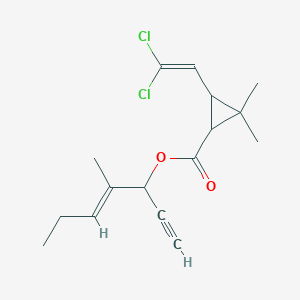
2-Bromo-4-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H7BrO3 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon and a hydroxyl group at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon.
Another method involves the hydrolysis of 2-bromo-4-hydroxybutyronitrile. This process requires the nitrile to be treated with a strong acid, such as hydrochloric acid (HCl), under reflux conditions. The hydrolysis converts the nitrile group into a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, minimizing side reactions and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: 2-Bromo-4-oxobutanoic acid.
Reduction: 4-Hydroxybutanoic acid.
Substitution: 2-Hydroxy-4-hydroxybutanoic acid (when substituted with hydroxide).
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobutyric acid: Similar structure but lacks the hydroxyl group at the fourth carbon.
4-Hydroxybutanoic acid: Similar structure but lacks the bromine atom at the second carbon.
2-Chloro-4-hydroxybutanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-hydroxybutanoic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C4H7BrO3 |
|---|---|
Molekulargewicht |
183.00 g/mol |
IUPAC-Name |
2-bromo-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-3(1-2-6)4(7)8/h3,6H,1-2H2,(H,7,8) |
InChI-Schlüssel |
IYCFEAKZIWWCIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
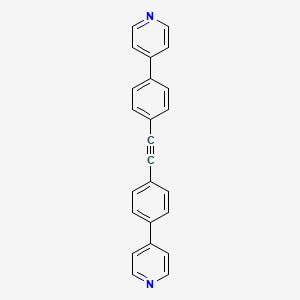
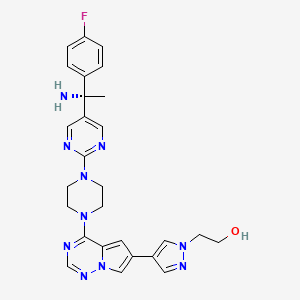
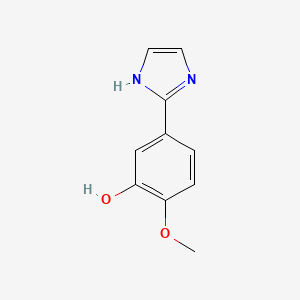
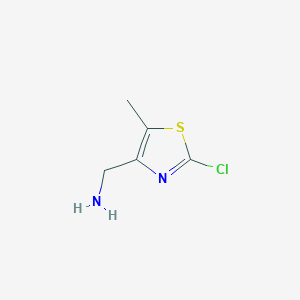
![azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate](/img/structure/B11927286.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
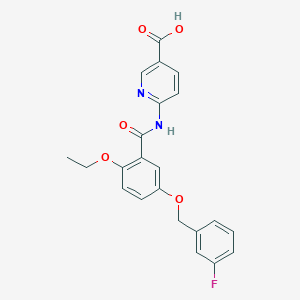

![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)
![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
